Dpg-propanediol

Description

Properties

CAS No. |

120287-14-1 |

|---|---|

Molecular Formula |

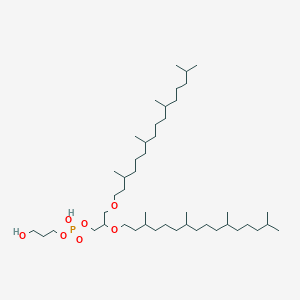

C46H95O7P |

Molecular Weight |

791.2 g/mol |

IUPAC Name |

2,3-bis(3,7,11,15-tetramethylhexadecoxy)propyl 3-hydroxypropyl hydrogen phosphate |

InChI |

InChI=1S/C46H95O7P/c1-38(2)18-11-20-40(5)22-13-24-42(7)26-15-28-44(9)30-34-50-36-46(37-53-54(48,49)52-33-17-32-47)51-35-31-45(10)29-16-27-43(8)25-14-23-41(6)21-12-19-39(3)4/h38-47H,11-37H2,1-10H3,(H,48,49) |

InChI Key |

ZKPLWHHAZYAADO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OCCCO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Synonyms |

2,3-diphytanyl-sn-glycerol-1-phospho-1'-1',3'-propanediol dPG-propanediol |

Origin of Product |

United States |

Biotechnological Production and Sustainable Pathways for Propanediols

Microbial Bioconversion of Renewable Feedstocks to 1,2-Propanediol

The microbial production of 1,2-propanediol, also known as propylene (B89431) glycol, can be achieved using various renewable feedstocks, primarily sugars and glycerol (B35011). researchgate.netresearchgate.net Several metabolic pathways have been identified and engineered in microorganisms to facilitate this conversion.

One prominent pathway involves the use of deoxy sugars like L-rhamnose and L-fucose. nih.govresearchgate.net In microorganisms such as Escherichia coli, L-rhamnose is converted to L-rhamnulose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and S-lactaldehyde. researchgate.net The S-lactaldehyde is subsequently reduced to form 1,2-propanediol. researchgate.net

Another significant pathway starts from the central glycolytic intermediate, DHAP. researchgate.netnih.gov DHAP is converted to the highly reactive and toxic compound methylglyoxal (B44143) (MG) by the enzyme methylglyoxal synthase. google.comgoogle.com MG is then reduced to 1,2-propanediol. nih.gov This reduction can occur via two main routes: the lactaldehyde-forming pathway, where MG is first reduced to lactaldehyde, which is then further reduced to 1,2-PDO, or the acetol-forming pathway. researchgate.net

Glycerol, a major byproduct of biodiesel production, is an attractive and readily available feedstock for 1,2-PDO production. researchgate.netmdpi.com Engineered microorganisms, including Corynebacterium glutamicum and Saccharomyces cerevisiae, have been developed to convert glycerol to 1,2-PDO. nih.govresearchgate.net In some engineered strains of Klebsiella pneumoniae, an endogenous pathway for 1,2-PDO synthesis from glycerol has been activated by blocking the catabolism of DHAP through glycolysis. ucl.ac.uk

Table 1: Microbial Production of 1,2-Propanediol from Various Feedstocks

| Microorganism | Feedstock | Key Pathway/Enzymes | Product Titer |

|---|---|---|---|

| Escherichia coli (engineered) | D- or L-lactic acid | Artificial pathway circumventing methylglyoxal | 1.5 g/L (R-1,2-PDO) or 1.7 g/L (S-1,2-PDO) nih.govacs.org |

| Escherichia coli (engineered) | Glucose | Co-expression of methylglyoxal synthase and glycerol dehydrogenase | 0.7 g/L nih.gov |

| Saccharomyces cerevisiae (engineered) | Glucose | Deletion of tpi1 gene, expression of mgs and gldA genes | > 4 g/L researchgate.net |

| Klebsiella pneumoniae (engineered) | Pyruvate | Prevention of ethanol (B145695) formation | 1016.5 mg/L mdpi.com |

Biosynthesis of 1,3-Propanediol (B51772) from Glycerol via Enzymatic and Fermentation Processes

The biosynthesis of 1,3-propanediol from glycerol is a well-established and commercially significant process. nih.govrsc.org This bioconversion is naturally carried out by several bacterial species, including Klebsiella pneumoniae, Clostridium butyricum, and Citrobacter freundii, through fermentation. srce.hrcelignis.com The process is a two-step enzymatic reaction. asm.org

The first step involves the conversion of glycerol to an intermediate, 3-hydroxypropionaldehyde (3-HPA). mdpi.com This reaction is catalyzed by glycerol dehydratase (GDHt), an enzyme that is often dependent on coenzyme B12. chemmethod.comnih.gov The second step is the reduction of 3-HPA to 1,3-PDO by an NADH-dependent 1,3-propanediol oxidoreductase (PDOR). chemmethod.comnih.gov

The production of 1,3-PDO from glycerol has been successfully implemented on an industrial scale. For instance, a process utilizing recombinant E. coli has been commercialized for the production of 1,3-PDO from glucose, which is first converted to glycerol within the cell. rsc.org Another commercialized process uses glycerol directly as a feedstock with a two-step fermentation process involving two different recombinant microorganisms. nih.gov In one such process, a metabolically engineered Saccharomyces cerevisiae strain first converts glucose or molasses into glycerol. nih.gov Subsequently, an engineered Clostridium acetobutylicum strain converts the glycerol into 1,3-propanediol in the same bioreactor. nih.gov

Challenges and Advancements in Biocatalytic Systems for Propanediol (B1597323) Synthesis

Despite significant progress, several challenges remain in the biocatalytic production of propanediols. celignis.comisisn.org One of the primary issues is the toxicity of intermediates and the final product to the microbial hosts. chemmethod.comisisn.org For instance, 3-hydroxypropionaldehyde (3-HPA), an intermediate in 1,3-PDO synthesis, is highly inhibitory to cell growth and enzyme activity. chemmethod.com Similarly, methylglyoxal in the 1,2-PDO pathway is extremely toxic. google.com

Low productivity and yield are also persistent challenges, often due to the formation of unwanted byproducts which complicates downstream processing and increases costs. nih.govisisn.org The use of crude glycerol from the biodiesel industry presents another hurdle, as impurities like methanol (B129727) and salts can inhibit microbial growth and fermentation. celignis.com

A novel and advanced approach is the use of microbial electrosynthesis (MES). In this system, electrical current is used as a driving force to enhance the metabolic pathways. acs.org For example, applying a cathodic current in a bioelectrochemical system (BES) has been shown to redirect glycerol metabolism towards 1,3-PDO production and away from less desirable products like propionate (B1217596) in mixed population fermentations. acs.org This technology offers a way to integrate renewable electricity into biochemical production, potentially improving yields and steering metabolic fluxes in a controlled manner. acs.orgresearchgate.net

Further research is focused on discovering more robust enzymes and engineering more resilient microbial strains that can tolerate higher concentrations of inhibitors and products, thereby making the bio-based production of propanediols even more competitive with traditional chemical synthesis. chemmethod.comacs.org

Chemical Reactivity, Derivatization, and Transformation Mechanisms

Role of Dipropylene Glycol as a Reactive Intermediate in Organic Reactions

Dipropylene glycol (DPG) serves as a versatile reactive intermediate in a multitude of industrial chemical reactions. wikipedia.orgatamanchemicals.comatamankimya.com Its utility stems from its dihydroxy alcohol nature, which allows it to participate in various chemical transformations. atamankimya.com The presence of two hydroxyl groups makes DPG a key component in the synthesis of a wide array of products, including plasticizers, resins, and polyurethanes. atamanchemicals.comatamankimya.comoecd.org

DPG's role as a reactive intermediate is particularly prominent in the following applications:

Plasticizers: DPG is a crucial intermediate in the production of high-volume plasticizers. atamankimya.com For instance, it is reacted with benzoic acid to form dipropylene glycol dibenzoate, a widely used plasticizer. atamankimya.com

Unsaturated Polyester (B1180765) Resins (UPRs): DPG is a reactant in the synthesis of UPRs, where it imparts flexibility and hydrolytic stability to the final resin. atamanchemicals.comatamankimya.comprochema.com It reacts with unsaturated dibasic acids, such as maleic acid or fumaric acid, to form polyester chains that can be crosslinked. atamankimya.com

Polyurethane Polyols: DPG acts as an initiator in the synthesis of urethane (B1682113) polyols. atamanchemicals.comatamankimya.com It is also a component in some polyurethane foam systems and polyurethane/urea elastomers. xikuichem.com The flexibility of the resulting polyurethane can be controlled by the ratio of acid to glycol used in the polyester component's preparation. atamanchemicals.com

Alkyd Resins: DPG is used in the production of alkyd resins, which are utilized in paints and coatings. atamanchemicals.com

Other Industrial Applications: DPG also serves as an intermediate in the production of cutting oils and hydraulic brake fluids. atamanchemicals.comatamankimya.com

The reactivity of DPG is influenced by its isomeric composition, which typically includes 4-oxa-2,6-heptanediol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol. wikipedia.org

Polymerization and Oligomerization Reactions Involving Dipropylene Glycol and Propanediols

Dipropylene glycol and propanediols are fundamental monomers and initiators in a variety of polymerization and oligomerization reactions, leading to the formation of commercially significant polymers such as polyesters and polyurethanes.

Unsaturated Polyester Resins (UPRs):

UPRs are synthesized through the polycondensation reaction of a diprotic acid with a polyhydric alcohol. aip.org Glycols like propylene (B89431) glycol, dipropylene glycol, and diethylene glycol are commonly used as the polyhydric alcohol component. aip.org In these reactions, DPG contributes to the flexibility of the resulting resin. google.com The process often involves dissolving the polyester resin in a vinyl monomer like styrene, which then participates in a free-radical copolymerization to create a cross-linked, rigid material. aip.org The properties of the UPR are highly dependent on the composition, including the specific glycols and acids used. aip.org For instance, using only DPG can result in very soft polyesters, so it is often used in combination with other glycols like propylene glycol. google.com

Polyurethanes:

Polyurethanes are produced by reacting a polymeric isocyanate with a polyol. wikipedia.org Both dipropylene glycol and propanediols can be used in the synthesis of the polyol component. DPG can act as an initiator for urethane polyol synthesis and as a component in the polyol itself for some polyurethane foams. atamankimya.comxikuichem.com The functionality of the initiator influences the rigidity of the final polyurethane; low-functionality initiators like DPG (functionality = 2) are used for flexible polyurethanes, while higher-functionality initiators are used for more rigid products. wikipedia.org

Waste polyethylene (B3416737) terephthalate (B1205515) (PET) can be depolymerized through glycolysis using glycols like DPG and neopentyl glycol. researchgate.net The resulting glycolyzed oligoesters can then be used as segments in the synthesis of waterborne polyurethane dispersions (PUDs), demonstrating a method for incorporating recycled materials into new polymer synthesis. researchgate.netacs.org

Oligomerization:

In the context of polyurethane synthesis, oligomeric polyesters are often prepared first. For example, hydroxy-terminated polyester oligomers can be synthesized from components including dimethyl adipate, dimethyl glutarate, and dimethyl succinate, which are then reacted to form the final polyurethane. udl.cat

Table 1: Role of Glycols in Polymerization Reactions

| Polymer Type | Glycol(s) Used | Role of Glycol | Key Properties Imparted |

|---|---|---|---|

| Unsaturated Polyester Resins | Propylene Glycol, Dipropylene Glycol, Diethylene Glycol | Monomer (Polyhydric Alcohol) | Flexibility, Hydrolytic Stability. atamanchemicals.comatamankimya.comgoogle.com |

| Polyurethanes | Dipropylene Glycol, 1,3-Propanediol (B51772) | Initiator, Monomer in Polyol | Flexibility. xikuichem.comwikipedia.orgsinocurechem.com |

| Waterborne Polyurethane Dispersions | Dipropylene Glycol, Neopentyl Glycol | Depolymerization Agent, Monomer | Incorporation of recycled PET. researchgate.net |

Esterification and Etherification Reactions of Glycol Hydroxyl Groups

The hydroxyl groups of dipropylene glycol and propanediols are the primary sites for chemical modification, readily undergoing esterification and etherification reactions to produce a wide range of derivatives with diverse applications.

Esterification:

Esterification involves the reaction of the glycol's hydroxyl groups with an acid. This is a commercially significant reaction for DPG, leading to the formation of various ester derivatives. atamankimya.com

Plasticizers: Dipropylene glycol dibenzoate is synthesized by the esterification of DPG with benzoic acid. atamankimya.comatamankimya.com Similarly, dipropylene glycol dinonanoate is formed from DPG and nonanoic acid. benchchem.com These diesters are valued as plasticizers. benchchem.com

Resins and Coatings: DPG can be esterified with acrylic acid to produce dipropylene glycol diacrylate, a component in radiation-cured resin formulations. atamankimya.comatamankimya.com The esterification of DPG with unsaturated dibasic acids like maleic or fumaric acid is a key step in producing unsaturated polyester resins. atamankimya.com

Flavoring Agents: The diester of 1,2-propanediol with propanoic acid, known as propylene glycol dipropionate, is used as a food flavoring agent. rsc.orgrsc.org

Cosmetic Ingredients: Diesters prepared from DPG and various acids are used as cosmetic ingredients. atamankimya.com Fatty acids from vegetable oils can also be esterified with DPG for use in cosmetics and personal care products. ontosight.ai

Etherification:

Etherification involves the reaction of the glycol's hydroxyl groups to form ether linkages.

Glycol Ethers as Solvents: The monoalkyl ethers of DPG and other propylene glycols are produced by reacting propylene oxide with an alcohol. epa.govresearchgate.net These glycol ethers, such as dipropylene glycol methyl ether (DPM), are used as solvents in coatings, inks, and cleaners due to their mutual solvency with water and many organic solvents. epa.govresearchgate.net Dipropylene glycol dimethyl ether is another important derivative used as a solvent, particularly in water-based polyurethane coatings. atamanchemicals.comchemicalbook.com

Synthesis Intermediates: Etherification can also be used to create intermediates for further synthesis. For example, the synthesis of novel DPG derivatives like dipropylene glycol dipropyl ether has been explored. nus.edu.sg

Table 2: Examples of Esterification and Etherification Products

| Reaction Type | Glycol | Reactant | Product | Application |

|---|---|---|---|---|

| Esterification | Dipropylene Glycol | Benzoic Acid | Dipropylene Glycol Dibenzoate | Plasticizer. atamankimya.comatamankimya.com |

| Esterification | Dipropylene Glycol | Acrylic Acid | Dipropylene Glycol Diacrylate | Radiation-cured resins. atamankimya.comatamankimya.com |

| Esterification | 1,2-Propanediol | Propanoic Acid | Propylene Glycol Dipropionate | Food flavoring agent. rsc.orgrsc.org |

| Etherification | Propylene Oxide (to form DPG ethers) | Methanol (B129727) | Dipropylene Glycol Methyl Ether | Solvent. epa.govresearchgate.net |

| Etherification | Dipropylene Glycol Monomethyl Ether | Allyl Halides | Dipropylene Glycol Monomethyl Monoalkyl Ether | Synthesis Intermediate. nus.edu.sg |

Novel Functionalization and Derivatization Strategies for "Dpg-propanediol" Chemical Systems

Research into the functionalization and derivatization of dipropylene glycol and propanediol (B1597323) systems continues to yield novel compounds with specialized properties and applications. These strategies often focus on creating new monomers for polymerization or developing unique solvents and intermediates.

Novel Dipropylene Glycol Derivatives:

Dipropylene Glycol Dipropyl Ether: This compound can be prepared through the isomerization of dipropylene glycol monopropyl ether, achieving high purity with the use of a phosphotungstic acid quaternary ammonium (B1175870) salt catalyst. nus.edu.sg

Dipropylene Glycol Monomethyl Monoalkyl Ether: Synthesized via the alkoxidation of dipropylene glycol monomethyl ether with allyl halides, this process can be optimized by recycling unreacted starting materials to improve yield. nus.edu.sg

2-[2-(2,4-difluorophenyl)-2-propylene-1-yl]-1,3-propylene glycol: This complex derivative serves as a key intermediate in the synthesis of the antifungal drug posaconazole, highlighting the role of DPG derivatives in the pharmaceutical industry. nus.edu.sg

Di(propylene glycol) Methyl Ether Methacrylate (B99206) (diPGMA): A new methacrylate monomer, diPGMA, has been synthesized through the esterification of di(propylene glycol) methyl ether. rsc.org This monomer has been successfully homo- and co-polymerized via group transfer polymerization to create novel block copolymers with potential applications in thermogelling materials. rsc.org

Derivatization for Analytical Purposes:

The hydroxyl groups of propanediols can be derivatized to facilitate analysis by methods such as gas chromatography (GC).

Benzoyl Chloride Derivatization: Glycols like 1,2-propanediol can be derivatized with benzoyl chloride for sensitive detection by GC-FID. nasa.gov

Heptafluorobutyric Anhydride (B1165640) Derivatization: 3-Chloro-1,2-propanediol can be derivatized with heptafluorobutyric anhydride for analysis by GC-MS. nih.gov

Trimethylsilyl Derivatization: 1,2-propanediol in silage samples has been determined by GC-FID after derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Functionalization of Propanediols:

3-Ethoxy-1,2-propanediol: This derivative of propanediol is used in GC derivatization and as an analyte protectant to mitigate matrix effects in complex sample analysis. sigmaaldrich.comsigmaaldrich.com

Cyclic Ketals and Glycol Ethers from 1,2-Propanediol: 1,2-propanediol can be reacted with ketones to form cyclic ketals, which can then be converted to glycol ethers through hydrogenolysis. mdpi.com These derivatives are being investigated as potential green solvents and gasoline components. mdpi.com

These examples demonstrate the ongoing efforts to expand the chemical toolbox based on DPG and propanediol structures, leading to new materials and applications across various scientific and industrial fields.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of Dapagliflozin (B1669812) Propanediol (B1597323) and its isomers or degradation products. researchgate.netresearchgate.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom within the molecule, allowing for definitive structural assignment.

In a typical analysis, the sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d1 (CDCl3-d1), and analyzed using a high-field NMR spectrometer, for instance, a 400 MHz instrument. researchgate.net

¹H NMR: This spectrum reveals the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin splitting). For Dapagliflozin Propanediol, ¹H NMR is used to confirm the presence and connectivity of both the dapagliflozin and the (S)-propanediol components within the co-crystal structure.

¹³C NMR: This technique provides a signal for each unique carbon atom in the molecule, offering a clear map of the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, complementing the ¹H NMR data for a complete structural assignment. researchgate.net

NMR has also proven effective in identifying the specific isomers of related compounds, such as the three isomers of dipropylene glycol, which can be distinguished and confirmed using this method. oup.com For certain derivatives, such as those of diphytanylglycerol phospholipids (B1166683) incorporating a propanediol moiety, both ¹H- and ¹³C-NMR are critical for full characterization. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of Dapagliflozin Propanediol and for the structural elucidation of its impurities and degradation products. researchgate.netresearchgate.net When coupled with a chromatographic system like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

Positive electrospray ionization (ESI-MS) is a commonly employed technique for the analysis of Dapagliflozin Propanediol. researchgate.netresearchgate.net This soft ionization method allows the intact molecule to be ionized, typically by protonation ([M+H]⁺), enabling precise molecular weight determination.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this technique, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a molecular fingerprint that helps to identify the compound and elucidate the structure of unknown but related substances, such as process impurities or degradation products. uobaghdad.edu.iqresearchgate.net This approach is crucial for establishing degradation pathways of the active substance under various stress conditions. researchgate.net

Chromatographic Techniques for Separation and Purity Determination (e.g., HPLC, GC, TLC)

Chromatographic methods are fundamental to separating Dapagliflozin Propanediol from impurities, related substances, and other components, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most widely used method for the analysis of Dapagliflozin Propanediol. dergipark.org.tr It is employed for purity testing, assay determination, and stability-indicating studies. dergipark.org.trresearchgate.net These methods typically utilize a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous component (like water, sometimes with a pH modifier like trifluoroacetic acid or a buffer like ammonium (B1175870) formate) and an organic solvent (commonly acetonitrile (B52724) or methanol). researchgate.netdergipark.org.trjetir.org Detection is usually performed using a UV detector at a wavelength where the analyte absorbs strongly, such as 220 nm or 224 nm. researchgate.netglsciences.com The power of HPLC lies in its ability to separate the main compound from its potential impurities, including its alpha isomer and degradation products. researchgate.netresearchgate.net

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| RP-HPLC | BDS Hypersil C18 (250mm x 4.6 mm, 5-μm) | Gradient of Water (A) and Acetonitrile (B) | 1.0 mL/min | UV at 224 nm | researchgate.net |

| RP-HPLC | InertSustain C18 (150 x 4.6 mm I.D., 3.5μm) | A) TFA/CH₃CN = 0.5/1000, v/v B) TFA/H₂O = 0.5/1000, v/v | 1.0 mL/min | UV at 220 nm | glsciences.com |

| RP-HPLC | Shim-pack solar C18 (250 mm × 4.6 mm, 5 µm) | Acetonitrile: Methanol (B129727): Water (pH 3.0 with Orthophosphoric Acid) (72:3:25 v/v/v) | 1.0 mL/min | UV at 223 nm | jetir.org |

| RP-HPLC | Gemini C18 | Methanol: 20 mM Ammonium formate (B1220265) (70:30 v/v) | 1.0 mL/min | UV at 225 nm | dergipark.org.tr |

Gas Chromatography (GC)

Gas Chromatography is generally suitable for volatile and thermally stable compounds. While not typically used for the intact, non-volatile Dapagliflozin Propanediol complex, it is a valuable technique for analyzing the more volatile components or potential impurities, such as the isomers of dipropylene glycol or residual propanediol. oup.combiakhim.com.uaen-standard.eu For analysis of glycols, derivatization is sometimes performed to increase volatility and improve chromatographic behavior. chromforum.org For instance, the purity of 1,3-propanediol (B51772) itself can be assessed using a GC method. iteh.ai

| Technique | Stationary Phase (Column) | Typical Application | Reference |

|---|---|---|---|

| GC | 30-m fused silica (B1680970) capillary, DB wax | Assay of dipropylene glycol | biakhim.com.ua |

| GC | Carbowax 20M on Fluoropak 80 | Separation of dipropylene glycol isomers | oup.com |

| GC-MS | HP-1 or HP-5 type capillary | Identification of glycol ethers (after derivatization) | chromforum.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simpler chromatographic technique used for qualitative assessments, such as checking reaction progress or sample purity. nih.govgla.ac.uk For dapagliflozin and its related compounds, TLC methods have been developed using plates like silica gel F254 with a mobile phase such as ethyl acetate (B1210297) and methanol. researchgate.net It serves as a rapid and cost-effective method for preliminary analysis and separation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FT-IR) Spectroscopy, is used to identify the functional groups present in a molecule. jetir.org When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups.

For Dapagliflozin Propanediol, the IR spectrum is used to confirm the presence of key functional groups from both the dapagliflozin and propanediol structures. researchgate.netresearchgate.net Significant absorptions would include:

O-H stretching: A broad band characteristic of the hydroxyl groups in the propanediol moiety and the dapagliflozin structure.

C-H stretching: Signals corresponding to aromatic and aliphatic C-H bonds.

C-O stretching: Peaks associated with the ether linkages and alcohol functionalities. researchgate.net

C=C stretching: Absorptions from the aromatic rings in the dapagliflozin structure.

The analysis is often performed on the solid sample, providing a distinctive spectrum that can be used for identification and comparison. researchgate.net

Potentiometric Titration for Dissociation Constant Determination in Specific Derivatives

Potentiometric titration is a precise analytical method used to determine the concentration of a substance in solution or to determine the acid dissociation constant (pKa) of a compound. researchgate.net The pKa is a critical parameter for understanding a molecule's behavior in different pH environments.

While not commonly reported for Dapagliflozin Propanediol itself, this technique is highly relevant for characterizing specific derivatives or structurally related compounds that possess ionizable groups. scirp.org For example, studies have successfully used potentiometric titration to determine the pKa values of various propanediol derivatives, such as 2-amino-2-ethyl-1,3-propanediol (B89701) and 2-ammonium-2-methyl-1,3-propanediol. acs.orgpsu.edu In another study, the dissociation constants of novel phospholipid analogues containing a propanediol phosphate (B84403) headgroup (dPGP) were determined by potentiometric titration to understand the role of specific functional groups on the headgroup's acidity. nih.gov The method typically involves titrating a solution of the compound with a standard acid or base and monitoring the change in electromotive force (EMF) or pH. acs.orgresearchgate.net

Applications in Advanced Materials Science and Specialized Chemical Formulations

Utilization in Polymer and Resin System Synthesis

DPG serves as a critical building block, or monomer, in the synthesis of various polymers and resins. Its branched aliphatic diol structure helps to inhibit crystallization, leading to more flexible and transparent materials. gantrade.com

Dipropylene glycol is a key reactant in the production of high-performance unsaturated polyester (B1180765) resins (UPRs) and polyurethanes. gantrade.comacs.org In the synthesis of UPRs, DPG is used as a glycol component that reacts with unsaturated and saturated anhydrides. persianutab.com Its inclusion in the polymer backbone imparts several desirable characteristics:

Hydrolytic Stability: Resins formulated with DPG exhibit improved resistance to degradation by water, which is crucial for materials used in marine applications, bathroom fixtures, and outdoor structures. arpadis.comgantrade.com

Reduced Crystallinity: As a branched diol, DPG disrupts the regular alignment of polymer chains, preventing crystallization and resulting in more transparent resins. gantrade.com

Lower Viscosity: Polyester resins based on DPG generally have lower viscosities compared to those made with other glycols like ethylene (B1197577) glycol, which can be advantageous during processing and application. gantrade.com

In polyurethane production, DPG acts as an initiator in the creation of urethane (B1682113) polyols. atamankimya.comarpadis.com The resulting polyurethanes benefit from the flexibility and hydrolytic stability conferred by the DPG component. gantrade.com

DPG is also utilized as a chemical intermediate in the manufacture of saturated polyesters and alkyd resins, which are commonly used in coatings and paints. atamankimya.comgantrade.com In these applications, DPG contributes to the flexibility and durability of the final cured coating. gantrade.com The use of DPG helps to reduce the crystallinity of the resin, leading to better solubility and compatibility with other formulation components. gantrade.com Solvent blends based on dipropylene glycol dimethyl ether have been evaluated as replacements for xylene in the azeotropic production of alkyd and polyester resins. researchgate.net

Research into more environmentally sustainable materials has explored the use of DPG derivatives in biodegradable formulations. One study investigated the use of dipropylene glycol dibenzoate (DPGDB), a DPG-based plasticizer, to modify epoxy resin systems. researchgate.net This bio-based plasticizer was shown to improve the flexibility and strain at failure of the epoxy thermoset, a material that is typically brittle. researchgate.net The study highlighted that DPGDB is a biodegradable and less toxic alternative to traditional plasticizers, contributing to the development of more eco-friendly composite materials. researchgate.net While DPG itself is not the primary biodegradable component, its use as a precursor for biodegradable additives is a significant application in this field.

Function as Solvents, Coupling Agents, and Carriers in Chemical Formulations

The physical properties of dipropylene glycol make it an excellent solvent, coupling agent, and carrier in a multitude of chemical formulations. wikipedia.orgatamankimya.com Its low toxicity and high boiling point are particularly advantageous. wikipedia.org

Solvent: DPG is a versatile solvent capable of dissolving a wide range of substances, including oils, water-soluble compounds, and various organic materials like nitrocellulose and cellulose acetate (B1210297). atamankimya.comepchems.com This broad solvency makes it useful in printing inks, lacquers, coatings, and as an extraction solvent for aromatics in the refinery industry. atamankimya.comresearchgate.net

Coupling Agent: As a coupling agent, DPG helps to create stable and uniform mixtures of otherwise immiscible components. This property is valuable in the formulation of industrial soaps, cutting oils, and agricultural insecticides. atamankimya.com

Carrier: In the fragrance and cosmetics industries, the fragrance-grade of DPG is widely used as a carrier for essential oils and fragrance oils. epchems.comebay.com Its odorless and colorless nature ensures that it does not interfere with the scent profile. epchems.com It effectively binds and carries the aromatic compounds, allowing for their even distribution and stability within a product. atamankimya.comepchems.com

Use as Chemical Intermediates in Diverse Industrial Syntheses

Beyond its direct use in polymer synthesis, DPG is a crucial chemical intermediate for producing other valuable compounds. wikipedia.orggantrade.com A significant portion of DPG consumption is for the production of high-volume plasticizers, such as dipropylene glycol dibenzoate. atamankimya.com These plasticizers are then used to impart flexibility to various polymers. atamankimya.com It also serves as a monomer or polymerization initiator in various industrial chemical reactions. wikipedia.org

Development of Alternative Glycolic Compounds in Chemical Synthesis (e.g., MPO for DPG)

In response to market fluctuations in the supply and cost of dipropylene glycol, formulators have sought viable alternatives. gantrade.com One of the primary substitutes is 2-Methyl-1,3-propanediol (MPO), also known as MPDiol®. gantrade.comlyondellbasell.com MPO and DPG share many similar properties, making MPO a suitable replacement in many applications, particularly in the synthesis of polyesters and polyurethanes. gantrade.com

Both MPO and DPG are branched aliphatic diols that effectively reduce crystallinity and offer a broad range of solvency. gantrade.com However, there are some differences in their performance. Resins formulated with MPO can sometimes be formulated to higher solids content at a given viscosity. lyondellbasell.com The diprimary nature of MPO's hydroxyl groups can lead to faster esterification rates compared to the secondary hydroxyl groups present in DPG isomers. lyondellbasell.com

| Property | Dipropylene Glycol (DPG) | 2-Methyl-1,3-propanediol (MPO) |

|---|---|---|

| Primary Use | Intermediate for polyesters, polyurethanes, plasticizers; solvent, carrier. gantrade.com | Intermediate for polyesters, polyurethanes; alternative to DPG. gantrade.com |

| Structure | Branched aliphatic diol (mixture of three isomers with secondary and primary hydroxyls). gantrade.com | Branched aliphatic diol (diprimary hydroxyls). lyondellbasell.com |

| Key Contributions to Resins | Flexibility, reduced crystallinity, transparency, hydrolytic stability. gantrade.com | Flexibility, weatherability, lower viscosity, faster esterification rates. lyondellbasell.com |

| Global Production Capacity (approx.) | 200,000 MT. gantrade.com | 150,000 MT. gantrade.com |

Diphytanylglycerol Phospholipid Analogues: a Specific Class of Dpg Derivatives

Rational Design and Synthetic Strategies for dPG, ddPG, and dPGP Analogues

The design of diphytanylglycerol phospholipid analogues such as 2,3-diphytanyl-sn-1-glycerol-1-phosphoryl-1'-(1',3'-propanediol) (dPG), 2,3-diphytanyl-sn-glycerol-1-phosphoryl-1'-propanol (ddPG), and 2,3-diphytanyl-sn-glycerol-1-phosphoryl-1'-(1',3'-propanediol-3'-phosphate) (dPGP) is rooted in the desire to dissect the contributions of the lipid headgroup components to membrane properties. These synthetic analogues are modeled after naturally occurring archaeal lipids but with systematic variations in their polar headgroups.

The synthesis of these novel analogues has been accomplished through modifications of previously established procedures for phospholipid synthesis. nih.gov While specific, step-by-step protocols are detailed in specialized chemical literature, the general strategy involves the chemical phosphorylation of a protected diphytanylglycerol backbone, followed by the attachment of the desired headgroup moiety (propanediol, propanol, or propanediol-phosphate). The synthetic pathways are designed to ensure the stereochemical purity of the final products, which is crucial for their self-assembly into well-defined lipid bilayers. The purity of the synthesized lipids is typically confirmed by thin-layer chromatography (TLC), ensuring that the final products are homogenous and free of contaminants. nih.gov

Investigation of Headgroup Conformation and Stabilization Mechanisms

The conformation and stabilization of the polar headgroup are critical determinants of the surface properties of lipid membranes, influencing lipid packing, membrane fluidity, and interactions with membrane-associated proteins. In the case of dPGP, the presence of a free glycerol (B35011) hydroxyl group is thought to play a significant role in the conformation and stabilization of the headgroup. nih.gov It is hypothesized that this hydroxyl group may form hydrogen bonds with the adjacent phosphate (B84403) groups, thereby restricting the conformational freedom of the headgroup and contributing to a more ordered and stable membrane surface. nih.gov This intramolecular hydrogen bonding can influence the orientation of the headgroup relative to the membrane surface and affect the hydration layer at the membrane interface.

Studies on Dissociation Constants and Protonation Equilibria of Phosphate Groups

The protonation state of the phosphate groups in phospholipids (B1166683) is a key factor in determining the surface charge and electrostatic properties of a membrane. The dissociation constants (pK values) of the ionizable groups in the headgroup dictate this protonation state at a given pH.

Potentiometric titration has been employed to determine the pK values of the phosphate groups in dPGP in both aqueous dispersions and methanol (B129727)/water mixtures. nih.gov A notable finding from these studies is that the dissociation constant of the third ionizable hydroxyl group on the phosphate of dPGP is significantly higher—by more than 2 pK units—than that of the analogous group in 2,3-diphytanyl-sn-glycerol-1-phosphoryl-3'-sn-glycerol-1'-phosphate (PGP). nih.gov This difference underscores the influence of the headgroup structure, particularly the absence of a vicinal hydroxyl group on the glycerol moiety of the headgroup, on the acidity of the phosphate group. nih.gov

Table 1: Comparative pK Values of dPGP and PGP

| Compound | Solvent System | pK of third ionizable POH group |

| dPGP | Aqueous dispersion | > PGP + 2 |

| dPGP | Methanol/water (1:1, v/v) | > PGP + 2 |

| PGP | Aqueous dispersion | Reference value |

| PGP | Methanol/water (1:1, v/v) | Reference value |

Note: The exact pK values are dependent on the specific experimental conditions.

This observed difference in acidity suggests that the local chemical environment, including the potential for intramolecular hydrogen bonding, has a profound effect on the protonation equilibria of the phosphate groups in these complex lipids.

Characterization Techniques Specific to Complex Lipid Analogues

The unambiguous identification and structural elucidation of complex lipid analogues like dPG, ddPG, and dPGP necessitate the use of a combination of powerful analytical techniques.

Mass Spectrometry (MS): Negative ion Fast Atom Bombardment Mass Spectrometry (FAB/MS) has been successfully used to determine the molecular weight of these diphytanyl phospholipid analogues and to confirm their elemental composition. nih.gov This technique provides a direct measure of the mass-to-charge ratio of the molecular ion, offering definitive proof of the successful synthesis of the target compound.

Table 2: Analytical Techniques for the Characterization of dPG, ddPG, and dPGP

| Technique | Information Obtained |

| Thin-Layer Chromatography (TLC) | Assessment of purity and homogeneity |

| ¹H NMR Spectroscopy | Structural verification and stereochemistry |

| ¹³C NMR Spectroscopy | Detailed carbon skeleton analysis |

| Negative Ion FAB/MS | Molecular weight determination and elemental composition |

| Potentiometric Titration | Determination of dissociation constants (pK values) |

The collective data from these characterization techniques provide a comprehensive picture of the chemical identity and purity of the synthesized dPG, ddPG, and dPGP analogues, which is a prerequisite for their use in biophysical and biochemical studies.

Emerging Research Frontiers and Future Directions in Dpg Propanediol Chemistry

Development of Highly Selective and Efficient Catalytic Systems

A primary focus of current research is the development of advanced catalytic systems for the production of propanediols, particularly from renewable feedstocks like glycerol (B35011), a byproduct of biodiesel production. mdpi.comacs.orgresearchgate.netresearchgate.net The goal is to achieve high selectivity for the desired isomer (1,2-propanediol or 1,3-propanediol) while maintaining high conversion rates under mild conditions.

The hydrogenolysis of glycerol is a key pathway being explored, which involves the removal of a hydroxyl group and the addition of hydrogen. acs.org This process typically requires bifunctional catalysts that possess both acidic sites for dehydration and metallic sites for hydrogenation. mdpi.comresearchgate.net

Key Research Findings:

Copper-Based Catalysts: Copper catalysts are widely investigated due to their high activity and lower cost compared to precious metals. mdpi.com For instance, a bi-functional Cu-Ru/MgO catalyst has demonstrated nearly 98% glycerol conversion with approximately 75% selectivity for 1,2-propanediol in a continuous vapor-phase process. researchgate.net

Precious Metal Catalysts: Platinum (Pt) and Ruthenium (Ru) based catalysts are also highly effective. Pt-based systems combined with supports like tungsten oxides (WOx) have shown high selectivity for 1,3-propanediol (B51772). mdpi.com The mechanism involves glycerol dehydration on acidic sites to 3-hydroxypropanal, which is then hydrogenated on the metal sites. mdpi.comresearchgate.net

Catalyst Design: Research is also focused on the rational design of catalysts to improve performance. Creating shell-core structures, such as in the Pt/deAl-Beta@Mg(OH)2 system for converting glucose, can enhance stability and yield, achieving a 34.1% yield of 1,2-propanediol. nih.gov The synergy between different metals and the properties of the support material are crucial factors being optimized. mdpi.comresearchgate.net

Comparison of Catalytic Systems for Propanediol (B1597323) Production

| Catalyst System | Feedstock | Primary Product | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| 6Cu–4Ru/MgO | Glycerol | 1,2-Propanediol | ~75% Selectivity | researchgate.net |

| Pt/deAl-Beta@Mg(OH)2 | Glucose | 1,2-Propanediol | 34.1% Yield | nih.gov |

| Pt-WOx-based catalysts | Glycerol | 1,3-Propanediol | High Selectivity | mdpi.com |

| Co2-Ca4-Al3 (Hydrotalcite-derived) | Glycerol | 1,2-Propanediol | 90.5% Selectivity | researchgate.net |

Innovations in Biocatalysis and Synthetic Biology for Novel Glycol Production

Biotechnological routes for producing glycols are gaining significant traction as a sustainable alternative to conventional chemical synthesis. acs.orgchemmethod.comchemmethod.com These methods utilize microorganisms or isolated enzymes to convert renewable substrates like sugars and glycerol into valuable diols, often under mild conditions and with high specificity. chemmethod.comchemmethod.com

Key Research Findings:

Metabolic Engineering: Scientists are engineering metabolic pathways in microorganisms like Escherichia coli to produce propanediols and other glycols. chemmethod.combiorxiv.org For example, recombinant E. coli strains have been developed to convert glucose into 1,3-propanediol, although challenges with byproduct inhibition remain. chemmethod.comchemmethod.com

Enzymatic Cascades: Artificial enzymatic cascades are being designed for cell-free synthesis. One innovative system uses a cascade of three enzymes (methanol dehydrogenase, glycolaldehyde synthase, and lactoaldehyde–pyruvate oxidoreductase) to convert methanol (B129727) into ethylene (B1197577) glycol with high efficiency. mdpi.com This approach simplifies the metabolic pathway and allows for the efficient recycling of coenzymes. mdpi.com

Whole-Cell Biocatalysis: The use of whole microbial cells as catalysts is another promising strategy. Engineered E. coli cells expressing specific enzymes have been used to produce 0.78 g/L of ethylene glycol from formaldehyde. rsc.org This method leverages the cell's internal machinery for cofactor regeneration and can be more cost-effective than using purified enzymes.

Alternative Feedstocks: Research is expanding to use non-food feedstocks. Ethylene glycol, which can be derived from CO2 or syngas, is being explored as a substrate for producing more complex molecules like 2,4-dihydroxybutyric acid via synthetic metabolic pathways. nih.gov

Examples of Biocatalytic Glycol Production

| Biocatalytic System | Substrate | Product | Reported Production/Yield | Reference |

|---|---|---|---|---|

| Engineered E. coli | Formaldehyde | Ethylene Glycol | 0.78 g/L | rsc.org |

| Three-Enzyme Cascade | Methanol | Ethylene Glycol | 49.29 mM (in 5L fermentor) | mdpi.com |

| Engineered E. coli | Ethylene Glycol | 2,4-dihydroxybutyric acid | 0.8 g/L | nih.gov |

| Natural PDO Producers (e.g., Klebsiella pneumoniae) | Glycerol | 1,3-Propanediol | High synthesis rates | chemmethod.comchemmethod.com |

Exploration of New Derivatizations and Functional Materials

The hydroxyl functional groups of propanediols and other glycols serve as versatile handles for chemical derivatization, enabling the creation of a wide array of functional materials. researchgate.net This research area focuses on synthesizing new polymers, surfactants, and other advanced materials with tailored properties.

Key Research Findings:

Polyester (B1180765) Synthesis: 1,3-Propanediol is a key monomer for producing high-performance polyesters like poly(trimethylene terephthalate) (PTT). mdpi.com Emerging research involves creating novel polymers from bio-based diols. For instance, poly(trimethylene carbonate) (PTMC), an elastomeric and biodegradable polymer, can be synthesized and fabricated into 3D scaffolds for tissue engineering applications using techniques like electrospinning. acs.org

Surface Chemistry Modification: Poly(ethylene glycol) (PEG), a related polymer, is extensively used to create non-fouling surfaces that resist the non-specific adhesion of proteins and cells. nih.gov New research focuses on developing single-step, cross-linkable PEG-based formulations that can be applied to diverse substrates and functionalized for specific bioassay applications. nih.gov

Hydrogel Formation: Glycol-based polymers are being integrated into advanced hydrogel networks for next-generation technologies. These hydrogels, which can be synthesized via chemical or radiation-induced crosslinking, are explored for applications in flexible electronics and high-performance batteries due to their ionic conductivity and mechanical flexibility. mdpi.com

Analytical Derivatization: Derivatization of hydroxyl groups is a crucial technique in analytical chemistry to enhance the detection of glycols and related compounds in complex mixtures. researchgate.netmdpi.com Reactions with reagents like acyl chlorides or organic anhydrides introduce chromophores or ionizable moieties, improving sensitivity in techniques like HPLC and mass spectrometry. researchgate.net

Interdisciplinary Research Integrating Glycol Chemistry with Advanced Technologies

The future of glycol chemistry lies in its integration with other scientific and technological fields. This interdisciplinary approach is unlocking new applications and solving complex challenges in materials science, energy, and medicine.

Key Research Areas:

Advanced Materials and Nanotechnology: The combination of glycol chemistry with nanotechnology is leading to the development of novel catalytic materials with enhanced performance. rsc.org For example, designing nanostructured catalysts or embedding catalytic nanoparticles in polymer matrices can improve activity and recyclability.

Computational Chemistry: Theoretical and computational studies are providing unprecedented insight into reaction mechanisms at the molecular level. For instance, DFT (Density Functional Theory) calculations are used to investigate the mechanisms of propylene (B89431) oxide hydrolysis over zeolites to form monopropylene and dipropylene glycol, helping to predict reaction barriers and optimize conditions. researchgate.net

Sustainable Energy Systems: Glycol-based materials are being explored for their role in sustainable energy technologies. As mentioned, hydrogels derived from glycol polymers are being investigated as electrolytes in next-generation batteries, including lithium-ion, sodium-ion, and zinc-ion systems. mdpi.com

Biomaterials and Regenerative Medicine: The biocompatibility and tunable properties of glycol-based polymers make them ideal for biomedical applications. Research into 3D electrospun scaffolds from materials like poly(trimethylene carbonate) for tissue engineering highlights the convergence of polymer chemistry, materials science, and biology. acs.org

Q & A

Q. What are the key experimental design considerations for synthesizing DPG-propanediol with high purity and yield?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, catalyst type, and molar ratios) while monitoring intermediates via techniques like HPLC or GC-MS. Use a factorial design to identify critical variables and employ kinetic studies to determine rate-limiting steps. Ensure reproducibility by documenting protocols in line with standards for chemical synthesis transparency .

Q. How can researchers validate the structural characterization of this compound using spectroscopic methods?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) to confirm proton environments and carbon connectivity. Cross-validate with FT-IR for functional groups (e.g., hydroxyl peaks) and mass spectrometry for molecular ion consistency. Reference spectral libraries and report deviations, adhering to guidelines for high-resolution data presentation .

Q. What are the standard protocols for assessing this compound stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using controlled environments (e.g., temperature, humidity, light exposure) and analyze degradation products via LC-MS. Establish acceptance criteria for purity thresholds and use statistical models (e.g., Arrhenius equation) to predict shelf life. Document methodologies explicitly to enable replication .

Advanced Research Questions

Q. How can contradictory results in this compound’s biological activity across in vitro and in vivo models be resolved?

Methodological Answer: Perform meta-analyses of existing data to identify confounding variables (e.g., metabolic pathways, dosage differences). Design comparative studies using isogenic models to isolate pharmacokinetic factors. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize experiments .

Q. What advanced computational approaches are suitable for modeling this compound’s interaction with cellular targets?

Methodological Answer: Use molecular dynamics simulations to study binding affinities and docking algorithms (e.g., AutoDock Vina) to predict interaction sites. Validate predictions with mutagenesis assays or cryo-EM data. Ensure transparency by sharing simulation parameters and raw data in supplementary materials .

Q. How should researchers address discrepancies in reported thermodynamic properties of this compound?

Methodological Answer: Replicate experiments using calorimetry (DSC) and compare results with published datasets. Apply error-propagation analysis to identify measurement inconsistencies. Publish detailed methodologies, including instrument calibration protocols, to facilitate cross-lab validation .

Q. What strategies optimize the integration of this compound into hybrid biomaterials without compromising functionality?

Methodological Answer: Employ design-of-experiments (DoE) to test copolymer ratios and crosslinking densities. Use SEM/TEM for structural analysis and rheology for mechanical profiling. Reference peer-reviewed material compatibility databases and disclose all synthesis modifications .

Methodological Frameworks and Pitfalls

What frameworks guide the formulation of hypothesis-driven research questions for this compound studies?

Methodological Answer: Adopt the PICO framework (Population, Intervention, Comparison, Outcome) for clinical applications or FINER criteria for basic science. For mechanistic studies, define clear dependent/independent variables and use pilot data to justify feasibility. Avoid overly broad questions by specifying molecular targets or pathways .

Q. How can researchers ensure data reproducibility in this compound studies?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Provide step-by-step protocols with troubleshooting notes and validate findings using orthogonal methods (e.g., isotopic labeling for metabolic studies) .

Q. What are common pitfalls in interpreting spectroscopic or chromatographic data for this compound?

Methodological Answer: Misassignment of peaks due to solvent effects or impurities can occur. Mitigate by running controls (e.g., blank solvents) and using high-purity standards. For chromatography, optimize column selection and mobile phases to resolve co-eluting compounds. Peer-review raw data during manuscript preparation to catch errors .

Data Presentation and Publication

Q. How should researchers present conflicting data on this compound’s environmental toxicity in publications?

Methodological Answer: Use tables to juxtapose results from different assays (e.g., algal toxicity vs. bacterial assays) and discuss variables like exposure duration or organism sensitivity. Apply statistical tests (e.g., ANOVA) to quantify variability and propose mechanistic hypotheses for discrepancies in the discussion section .

Q. What are the best practices for preparing publication-quality figures of this compound’s crystallographic or spectroscopic data?

Methodological Answer: Follow journal-specific guidelines for resolution (e.g., 300 dpi for images) and color accessibility. Annotate spectra with peak assignments and include error bars in kinetic plots. Cite original data sources if adapting figures and provide raw data in appendices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.